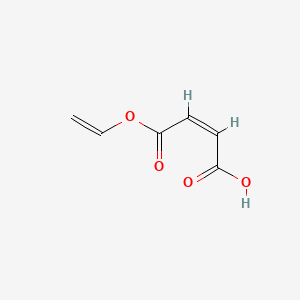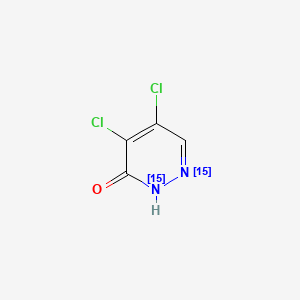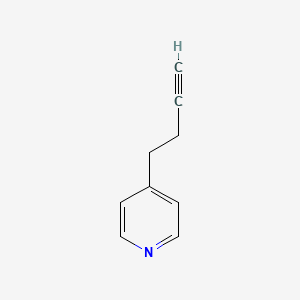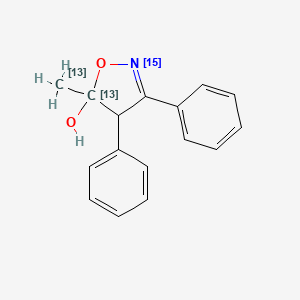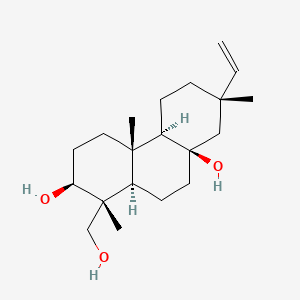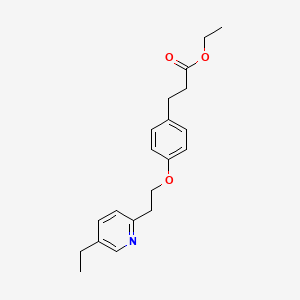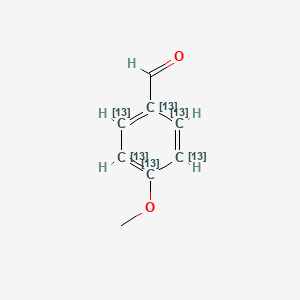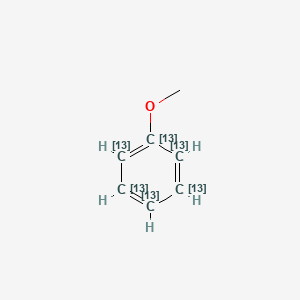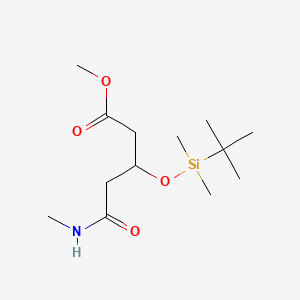
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. It contains a tert-butyldimethylsilyloxy group, which is often used in organic synthesis to protect hydroxyl groups, and a methylamino group, which can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) protecting group, followed by the introduction of the methylamino and carboxylic acid functionalities. The ester could then be formed through a reaction with methanol.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the TBS-protected hydroxyl group, the methylamino group, and the ester group. These functional groups would likely confer a degree of polarity to the molecule.Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and a carboxylic acid. The TBS protecting group could be removed using an acid such as TBAF (tetra-n-butylammonium fluoride), releasing a hydroxyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups could result in the compound having a relatively high boiling point and being soluble in polar solvents.Scientific Research Applications
Stereoselective Synthesis
This compound and its derivatives are crucial in stereoselective synthesis, which is fundamental in creating compounds with specific configurations. For example, it has been utilized in the stereoselective synthesis of cyclopentanecarboxylates, demonstrating the importance of keto and ester groups for site- and stereo-selective carbon-hydrogen insertion reactions (Yakura et al., 1997).
Synthesis of Cryptophycins
Another significant application is in the synthesis of cryptophycins, specifically cryptophycin-24 (Arenastatin A), where this compound's derivatives serve as key intermediates. Efficient protocols employing Noyori reduction and Frater alkylation have been developed for this purpose, highlighting its role in constructing complex molecular architectures (Eggen et al., 2000).
Chromatography and Mass Spectrometry
The tert-butyldimethylsilyl (tBDMS) ethers of secondary hydroxy fatty acid methyl esters have been shown to produce stable derivatives suitable for gas-liquid chromatography (GLC) and mass spectrometry (MS), facilitating the identification of trace lipids in complex mixtures. This demonstrates the compound's utility in analytical chemistry, especially for lipid analysis (Chance et al., 1998).
Organic Synthesis and Material Science
Its applications extend to organic synthesis and material science, where its derivatives are used in various catalytic and synthetic processes. For instance, isomerization reactions utilizing specific catalysts have been reported, underscoring the versatility of these compounds in facilitating chemical transformations (Wakamatsu et al., 2000).
Prodrug Development
Furthermore, the compound has been investigated for its potential in prodrug development, where it acts as a precursor in drug synthesis, demonstrating its significance in pharmaceutical chemistry (Saari et al., 1984).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed information.
Future Directions
The future directions for this compound would likely depend on its utility in chemical synthesis or other applications. Further studies could explore its reactivity, potential uses, and safety profile.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed. Always consult with a qualified professional or refer to the relevant literature for specific information.
properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKROIHBEBVHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675742 |
Source


|
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester | |
CAS RN |
1076199-67-1 |
Source


|
| Record name | Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Oxireno[4,5]pyrano[3,2-c]pyridine(9CI)](/img/no-structure.png)
